molecular formula C14H30I2N2O2 B4879980 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide

1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide

Cat. No. B4879980
M. Wt: 512.21 g/mol
InChI Key: BQYLTTZIVQFQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide, also known as TMAEAz, is a quaternary ammonium salt that has been widely used in scientific research due to its unique properties. TMAEAz is a water-soluble compound that can be easily synthesized in the laboratory.

Mechanism of Action

The mechanism of action of 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide is based on its ability to form stable complexes with negatively charged molecules. 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide can form micelles in aqueous solutions, which can encapsulate hydrophobic molecules. 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide can also form stable complexes with DNA and RNA, which can be used in gene therapy applications.
Biochemical and Physiological Effects:
1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide has been shown to have low toxicity and has been used in various biological applications. 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide has been shown to have antimicrobial activity against various bacteria and fungi. 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide has also been shown to have antitumor activity in vitro and in vivo. 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide has been shown to have a positive effect on the immune system, by enhancing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide is its ability to form stable complexes with negatively charged molecules. This property makes it a useful tool in various biological and chemical applications. 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide is also water-soluble, which makes it easy to handle in the laboratory. The main limitation of 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide is its high cost, which can limit its use in large-scale applications.

Future Directions

There are several future directions for the use of 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide in scientific research. One potential application is the use of 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide in the synthesis of new materials, such as metal-organic frameworks and covalent organic frameworks. 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide could also be used in the development of new drug delivery systems, by forming stable complexes with negatively charged biomolecules. Another potential application is the use of 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide in the field of gene therapy, by forming stable complexes with DNA and RNA. Overall, 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide is a versatile compound that has many potential applications in scientific research.

Synthesis Methods

1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide can be synthesized by reacting 2-(2-chloroethoxy)ethyl isobutyrate with trimethylamine in the presence of sodium hydroxide. The resulting product is then treated with iodine to form 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide diiodide. The synthesis of 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide is a straightforward process that can be carried out in a standard laboratory setting.

Scientific Research Applications

1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide has been widely used in scientific research as a cationic surfactant and a phase transfer catalyst. It has been used in the synthesis of various organic compounds, including esters, ethers, and amides. 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide has also been used in the preparation of nanomaterials and as a template for the synthesis of mesoporous materials. 1,1-dimethyl-2-{[2-(trimethylammonio)ethoxy]carbonyl}azepanium diiodide has been used in the field of biomedicine as a drug delivery system, due to its ability to form stable complexes with negatively charged biomolecules.

properties

IUPAC Name

2-(dimethylamino)ethyl 1-methylazepane-2-carboxylate;iodomethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.2CH3I/c1-13(2)9-10-16-12(15)11-7-5-4-6-8-14(11)3;2*1-2/h11H,4-10H2,1-3H3;2*1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYLTTZIVQFQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1C(=O)OCCN(C)C.CI.CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)ethyl 1-methylazepane-2-carboxylate;iodomethane

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